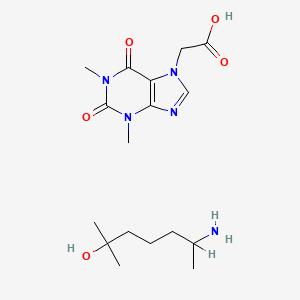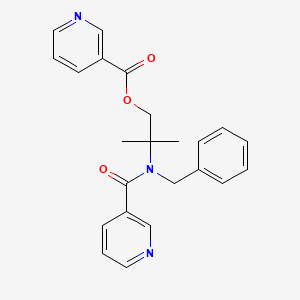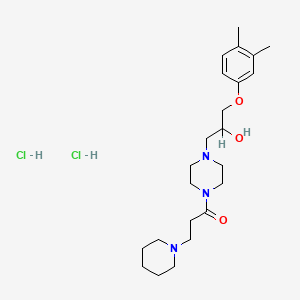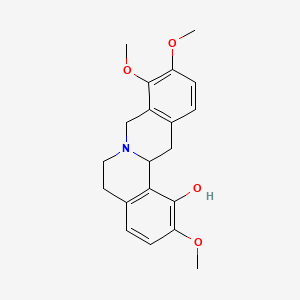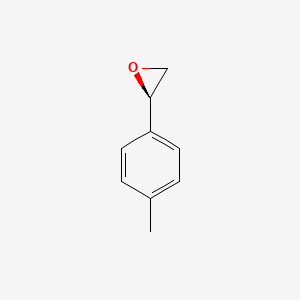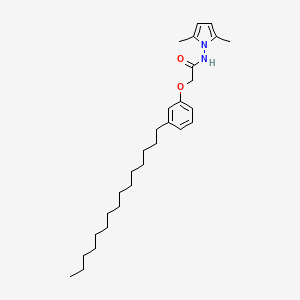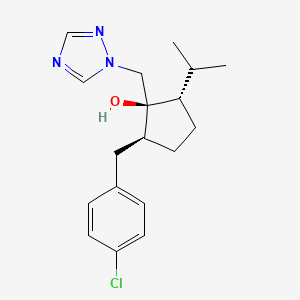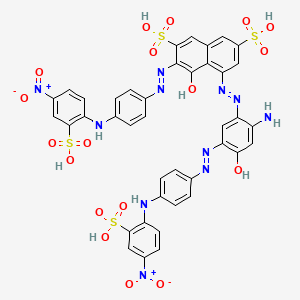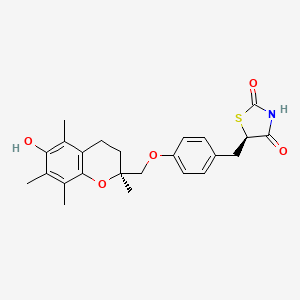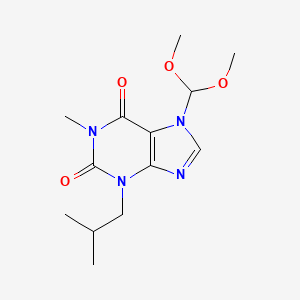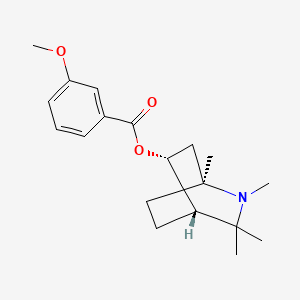![molecular formula C17H23N3O9 B12749896 (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine CAS No. 95857-79-7](/img/structure/B12749896.png)
(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine is a complex organic compound with a unique structure that combines elements of both carboxylic acids and heterocyclic amines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydropyrano[3,4-d]imidazole ring system, followed by the introduction of the N,N-dimethyl group and the (E)-but-2-enedioic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors may also be explored to improve efficiency and scalability. The purification process typically involves crystallization, distillation, or chromatography to remove any impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine: shares similarities with other compounds that contain the tetrahydropyrano[3,4-d]imidazole ring system or the (E)-but-2-enedioic acid moiety.
N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine: This compound lacks the (E)-but-2-enedioic acid group but retains the tetrahydropyrano[3,4-d]imidazole ring system.
(E)-but-2-enedioic acid derivatives: These compounds contain the (E)-but-2-enedioic acid moiety but may have different substituents on the imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows it to interact with different molecular targets and participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
95857-79-7 |
|---|---|
分子式 |
C17H23N3O9 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3O.2C4H4O4/c1-12(2)5-8-9-7(3-4-13-8)10-6-11-9;2*5-3(6)1-2-4(7)8/h6,8H,3-5H2,1-2H3,(H,10,11);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
CQFSJCBQTBQNPK-LVEZLNDCSA-N |
手性 SMILES |
CN(CC1OCCC2=C1N=CN2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CC1C2=C(CCO1)NC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


